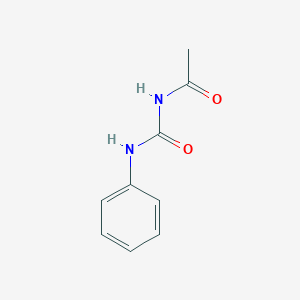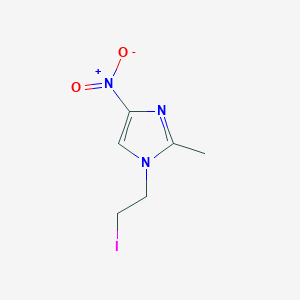
Dichlorobis(ethylenediamine)rhodium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(ethylenediamine)rhodium(III) is a coordination complex with the formula [Rh(en)₂Cl₂]Cl, where “en” stands for ethylenediamine. This compound is notable for its octahedral geometry, where the rhodium center is coordinated by two ethylenediamine ligands and two chloride ions. It is a member of the broader class of coordination compounds that have significant applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium(III) typically involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 2 \text{en} \rightarrow [\text{Rh(en)}_2\text{Cl}_2]\text{Cl} ]
The reaction is usually performed at elevated temperatures to facilitate the coordination of ethylenediamine to the rhodium center. The product is then isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of dichlorobis(ethylenediamine)rhodium(III) may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification methods such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Dichlorobis(ethylenediamine)rhodium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Isomerization Reactions: The compound can exist in different geometrical isomers, such as cis and trans forms.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like ammonia or other amines in aqueous or alcoholic solutions.
Oxidation-Reduction Reactions: Can involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Isomerization Reactions: Often require specific conditions such as changes in temperature or pH to facilitate the conversion between isomers.
Major Products Formed
Substitution Reactions: Products include various substituted rhodium complexes.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but can include different oxidation states of rhodium complexes.
Isomerization Reactions: Products include different geometrical isomers of the original compound.
科学研究应用
Dichlorobis(ethylenediamine)rhodium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism by which dichlorobis(ethylenediamine)rhodium(III) exerts its effects involves the coordination of the rhodium center to various substrates. The ethylenediamine ligands provide stability to the complex, while the rhodium center can interact with other molecules through coordination bonds. This interaction can lead to the activation of substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III): Similar in structure but with cobalt as the central metal.
Dichlorobis(ethylenediamine)iridium(III): Similar in structure but with iridium as the central metal.
Dichlorobis(ethylenediamine)platinum(II): Similar in structure but with platinum as the central metal.
Uniqueness
Dichlorobis(ethylenediamine)rhodium(III) is unique due to the specific properties of rhodium, such as its ability to facilitate certain catalytic reactions more efficiently than cobalt, iridium, or platinum complexes. Additionally, the stability and reactivity of the rhodium complex can differ significantly from those of similar compounds, making it particularly valuable in specific applications.
属性
CAS 编号 |
15444-62-9 |
|---|---|
分子式 |
C4H16Cl3N4Rh |
分子量 |
329.46 g/mol |
IUPAC 名称 |
dichlororhodium(1+);ethane-1,2-diamine;chloride |
InChI |
InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |
InChI 键 |
WMPVJKZXLZMGHJ-UHFFFAOYSA-K |
SMILES |
C(CN)N.C(CN)N.Cl[Rh+]Cl |
规范 SMILES |
C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |
Key on ui other cas no. |
15444-62-9 |
同义词 |
DCER dichlorobis(ethylenediamine)rhodium(III) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dibenzo[g,p]chrysene](/img/structure/B91316.png)

![3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene](/img/structure/B91319.png)






